molecular formula C6H5BrN2O2 B2810174 3-Bromo-2-(nitromethyl)pyridine CAS No. 1379312-29-4

3-Bromo-2-(nitromethyl)pyridine

Cat. No.: B2810174
CAS No.: 1379312-29-4
M. Wt: 217.022
InChI Key: PZNQNPIMIARDSN-UHFFFAOYSA-N
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Description

3-Bromo-2-(nitromethyl)pyridine is a high-purity chemical intermediate designed for advanced research and development applications. This multifunctional compound features a pyridine ring substituted with both a bromine atom and a nitromethyl group, making it a valuable scaffold in organic synthesis. Its primary research value lies in its utility as a building block for the construction of more complex molecules, particularly in medicinal chemistry for the exploration of new active pharmaceutical ingredients (APIs) and in materials science for the creation of novel functional materials. The bromine substituent is amenable to various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling the introduction of diverse aromatic and heteroaromatic systems. Concurrently, the nitromethyl group offers a handle for further functionalization; it can be readily reduced to an amine or serve as an electron-withdrawing group to influence the electronic properties of the molecule. Researchers utilize this compound in the synthesis of specialized ligands, agrochemicals, and other nitrogen-containing heterocycles. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2-(nitromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c7-5-2-1-3-8-6(5)4-9(10)11/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZNQNPIMIARDSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Investigations of 3 Bromo 2 Nitromethyl Pyridine

Reactivity Profiles of the Bromo Substituent

The bromine atom on the pyridine (B92270) ring is a key site for chemical modification. Its reactivity is influenced by the electron-withdrawing nature of the pyridine nitrogen and the adjacent nitromethyl group, making it susceptible to a variety of transformations.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a significant reaction pathway for pyridines, particularly when they are substituted with electron-withdrawing groups and a good leaving group. The reaction proceeds through an addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org The electron-deficient nature of the pyridine ring, enhanced by the nitro group, facilitates the attack of nucleophiles. youtube.com

In the context of substituted pyridines, the positions ortho and para to the nitrogen atom are generally more reactive towards nucleophilic attack because the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom. youtube.comvaia.com While 3-halopyridines are typically less reactive than their 2- or 4-substituted counterparts, the presence of the activating nitromethyl group at the 2-position can influence the reactivity at the 3-position. youtube.com

Systematic studies on related compounds, such as 3-bromo-4-nitropyridine, have shown that reactions with amines can lead to the expected nucleophilic substitution products. clockss.org In some cases, unexpected rearrangements like nitro-group migration have been observed, particularly in polar aprotic solvents. clockss.org

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied to functionalize halo-pyridines. eie.grnih.govresearchgate.net These reactions often employ palladium or other transition metals as catalysts. eie.grrsc.org

The Suzuki-Miyaura coupling reaction is a versatile method for creating carbon-carbon bonds by reacting an organoboron compound with a halide or triflate, catalyzed by a palladium complex. nih.govresearchgate.netmdpi.com This reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.govmdpi.com

In the synthesis of various pyridine derivatives, Suzuki-Miyaura coupling has been successfully used to arylate bromopyridines. mdpi.comrsc.org For instance, the reaction of brominated pyrazole[1,5-a]pyrimidin-5-ones with arylboronic acids, using a palladium catalyst like XPhosPdG2/XPhos, has been shown to be effective. rsc.org Similarly, various aryl and heteroaryl groups can be introduced onto a pyridine scaffold using this method. nih.govbeilstein-journals.org

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Bromopyridines

Bromopyridine SubstrateBoronic AcidCatalystBaseSolventConditionsProductYieldReference
3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-oneAryl/Heteroaryl boronic acidsXPhosPdG2/XPhos--Microwave irradiationC3-arylated pyrazolo[1,5-a]pyrimidin-5-onesGood to excellent rsc.org
N-[5-bromo-2-methylpyridine-3-yl]acetamideArylboronic acidsPd(PPh3)4K3PO41,4-dioxane/water85-95 °CN-[5-aryl-2-methylpyridine-3-yl]acetamideModerate to good mdpi.com

The Sonogashira coupling reaction is a method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. beilstein-journals.orgwikipedia.orgorganic-chemistry.org This reaction is conducted under mild conditions and is a cornerstone for the synthesis of substituted alkynes. beilstein-journals.orgwikipedia.org

This methodology has been applied to various bromo-heterocycles, including bromopyridines, to introduce alkynyl groups. beilstein-journals.orgnih.gov Copper-free Sonogashira protocols have also been developed, expanding the reaction's utility. beilstein-journals.orgorganic-chemistry.org The choice of solvent and base can be critical for achieving good yields, with solvents like NMP and toluene (B28343) often being effective. nih.gov

Table 2: Sonogashira Coupling of Aryl Bromides

Aryl BromideAlkyneCatalystBaseSolventTemperatureYieldReference
BromobenzenePhenylacetyleneNS-MCM-41-PdEt3NNMPElevated30% nih.gov
BromobenzenePhenylacetyleneNS-MCM-41-PdEt3NToluene100 °C56% nih.gov
4-BromobenzonitrilePhenylacetyleneNS-MCM-41-PdEt3NToluene100 °CGood nih.gov
3-Bromopyridine (B30812)2-Methyl-3-butyn-2-olPd(OAc)2/P(p-tol)3DBU-80 °CGood beilstein-journals.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides or triflates and amines. acsgcipr.orgorganic-chemistry.org This reaction is particularly useful when traditional SNAr reactions are not feasible due to the low reactivity of the aryl halide. acsgcipr.org A variety of palladium catalysts, ligands, and bases can be employed. organic-chemistry.orgchemspider.com

This method has been successfully applied to the amination of bromopyridines, providing access to a range of aminopyridine derivatives. chemspider.comnih.gov The reaction can be carried out with various amines, including volatile ones, often in sealed tubes to prevent their escape. nih.gov

Table 3: Buchwald-Hartwig Amination of Bromopyridines

Bromopyridine SubstrateAmineCatalyst/LigandBaseSolventConditionsProductYieldReference
2-bromo-6-methyl pyridine(+/-)-trans-1,2-diaminocyclohexane[Pd2(dba)3] / (±)-BINAPNaOButToluene80 °C, 4 hN,N'-bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine60% chemspider.com
2-bromopyridinesVolatile amines---Sealed tubeSecondary and tertiary aminopyridines- nih.gov

Reactions Involving Base-Mediated Transformations

Base-mediated reactions can lead to various transformations of halogenated heterocycles. organic-chemistry.org For instance, the use of a strong, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can promote elimination and cyclization reactions. organic-chemistry.orgtandfonline.com

In some systems, base-mediated transformations can lead to the formation of bromoalkyne intermediates, which can then undergo further reactions like intramolecular cyclization. organic-chemistry.org The Henry reaction, which is the reaction of a nitroalkane with a carbonyl compound in the presence of a base, is another important base-mediated transformation. researchgate.net While not a direct reaction of the bromo substituent, the acidic protons of the nitromethyl group in 3-bromo-2-(nitromethyl)pyridine could potentially participate in such reactions. The development of organocatalyzed aza-Henry reactions has provided enantioselective routes to α,β-diamino esters from α-nitro esters. nih.gov

Reactivity of the Nitromethyl Group

The nitromethyl group is the primary site for a variety of synthetic transformations, owing to the acidity of the α-protons located on the carbon adjacent to the nitro group. This acidity facilitates the formation of a key reactive intermediate, the nitronate anion, which serves as a potent nucleophile in several fundamental carbon-carbon bond-forming reactions.

The nitroaldol reaction, or Henry reaction, represents a cornerstone of the reactivity of the nitromethyl group. organic-chemistry.org In the presence of a base, this compound can be deprotonated to form a resonance-stabilized nitronate anion. This nucleophilic species can then attack the electrophilic carbon of an aldehyde or ketone, leading to the formation of a β-nitro alcohol. organic-chemistry.org The general mechanism involves the initial deprotonation followed by the nucleophilic addition and subsequent protonation of the resulting alkoxide.

While specific studies on this compound are not extensively documented in this exact context, the reactivity of analogous compounds such as 2-(nitromethyl)pyridine (B13530961) confirms this reaction pathway. For instance, the reaction of 2-(nitromethyl)pyridine with N-(pyridin-2-ylmethylidene)methaneamine in the presence of a hydrotalcite catalyst has been shown to proceed via a Henry-type mechanism. iucr.org The resulting β-nitroamine products are valuable precursors for vicinal diamines. iucr.org The reaction conditions, particularly the choice of base and solvent, can be tuned to control the reaction rate and, in some cases, favor the isolation of the β-nitro alcohol over subsequent elimination products (nitroalkenes). organic-chemistry.org

The nucleophilic nitronate anion derived from this compound is also a key participant in Michael additions, a type of conjugate addition reaction. sci-hub.se In this transformation, the nitronate adds to the β-carbon of an α,β-unsaturated carbonyl compound or other electron-deficient alkene. This reaction is a powerful method for forming carbon-carbon bonds and constructing more complex molecular frameworks. thieme-connect.com

The general mechanism involves the formation of the nitronate ion, which then attacks the electrophilic β-position of the Michael acceptor to form a new carbon-carbon bond, yielding an enolate intermediate that is subsequently protonated. Asymmetric Michael additions, using chiral organocatalysts, have been widely applied to nitroalkenes to achieve high levels of stereocontrol, demonstrating the versatility of this transformation. nih.govethz.ch The reaction of aldehydes or ketones with nitroalkenes, catalyzed by species like (S)-2-(pyrrolidin-2-ylmethylthio)pyridine, can generate products with multiple contiguous stereocenters with high fidelity. nih.goviucr.org These methodologies are applicable to a wide range of nitroalkanes and Michael acceptors, indicating that this compound would be a suitable substrate for such conjugate additions. sci-hub.sersc.org

The nitro group of this compound can be readily reduced to a primary amine, yielding 3-bromo-2-(aminomethyl)pyridine. This transformation is synthetically valuable as it converts the electron-withdrawing nitro group into a versatile amino group, which can be further functionalized. masterorganicchemistry.com

Several methods are effective for this reduction. Catalytic hydrogenation is one of the most common and efficient techniques, typically employing catalysts such as palladium on carbon (Pd/C), platinum, or Raney nickel under a hydrogen atmosphere. masterorganicchemistry.comnowgonggirlscollege.co.in The reduction of the closely related compound 2-methyl-3-nitropyridine (B124571) to 2-methyl-3-aminopyridine has been successfully achieved using 10% Pd/C and hydrogen gas in a methanol (B129727) solvent. google.comgoogle.com This method is often clean and high-yielding. nowgonggirlscollege.co.in

Alternative reagents for the reduction of aromatic nitro groups include easily oxidized metals in the presence of acid, such as iron (Fe), tin (Sn), or zinc (Zn) with hydrochloric acid (HCl). masterorganicchemistry.com More recently, metal-free reduction methods have been developed, for instance, using bis(pinacolato)diboron (B136004) (B₂pin₂) in the presence of a base, which offers a chemoselective route that tolerates a variety of other functional groups. doi.orgorganic-chemistry.org

Table 1: Selected Methods for the Reduction of Nitro Groups

Reagent/CatalystConditionsProductNotes
H₂, Pd/CMethanol, 20-40°C, 0.5 MPaPrimary AmineHigh yield, common industrial method. google.com
Fe, HClAcidic mediumPrimary AmineClassic, cost-effective method. masterorganicchemistry.com
Sn, HClAcidic mediumPrimary AmineAnother classic metal/acid reduction system. masterorganicchemistry.com
B₂pin₂, KOtBuIsopropanolPrimary AmineMetal-free, chemoselective method. organic-chemistry.org
LiAlH₄Anhydrous ether/THFPrimary AminePowerful reducing agent, less selective. nowgonggirlscollege.co.in

Studies on Reaction Regioselectivity and Stereoselectivity

The presence of multiple reactive sites in this compound—namely the nitromethyl side chain and the substituted pyridine ring—makes the study of regioselectivity crucial. Furthermore, reactions at the side chain can create new stereocenters, bringing stereoselectivity to the forefront.

The regioselectivity of nucleophilic attack is a key consideration. While the nitromethyl group undergoes reactions like the Henry and Michael additions via deprotonation, the pyridine ring itself can be subject to nucleophilic aromatic substitution (SNAr). Research on related 2-methyl-3-nitropyridines has shown that the 3-nitro group can act as a nucleofuge and be selectively substituted by sulfur nucleophiles. nih.gov This suggests a competition between side-chain reactivity and direct substitution on the ring. The outcome is influenced by the nature of the nucleophile and the reaction conditions. The aryne distortion model can also help predict regioselectivity in reactions involving pyridyne intermediates, where electron-withdrawing substituents like bromine can polarize the transient triple bond and direct the approach of incoming nucleophiles to a specific carbon atom. nih.gov

Stereoselectivity is paramount in the C-C bond-forming reactions of the nitromethyl group. Asymmetric Henry and Michael reactions involving similar substrates have been achieved with high levels of diastereo- and enantioselectivity through the use of chiral catalysts. nih.govmdpi.com For example, the Michael addition of a ketone to a bromo-nitro-dienyl substrate, catalyzed by a chiral pyrrolidine-based catalyst, resulted in the formation of a product with three stereocenters in a specific (S,S,S) configuration. iucr.org Similarly, chiral nickel-aminophenol sulfonamide complexes have proven effective in catalyzing asymmetric Henry reactions of 2-acylpyridine N-oxides, affording products with high enantiomeric excess. mdpi.com These studies underscore the potential to achieve high stereocontrol in reactions of this compound by selecting the appropriate chiral catalytic system.

Table 2: Examples of Stereoselective Reactions with Related Nitro Compounds

Reaction TypeSubstratesCatalyst/AuxiliaryStereochemical Outcome
Asymmetric Michael Addition4-methyl-cyclohexanone, (2-bromo-4-nitrobuta-1,3-dienyl)-benzene(S)-2-(pyrrolidin-2-ylmethylthio)pyridineForms three chiral centers with (S,S,S) configuration. iucr.org
Asymmetric Henry Reaction2-acylpyridine N-oxides, nitromethane (B149229)Chiral Ni-Aminophenol Sulfonamide ComplexUp to 99% enantiomeric excess (ee). mdpi.com
Tandem Conjugate Addition/Nitro-MannichNitroacrylate, iminesCu(OTf)₂, diethylzincHighly diastereoselective, single diastereoisomer observed. ucl.ac.uk
[3+2] CycloadditionEthylene derivatives, isatin, amino acidsNone (Multicomponent reaction)Exclusive formation of ortho/endo-cycloadduct. mdpi.com

Intermolecular Interactions and Supramolecular Aspects in Reactivity

The molecular structure of this compound allows for a range of non-covalent intermolecular interactions that can influence its crystal packing, physical properties, and reactivity. These interactions are fundamental to its supramolecular chemistry.

Key potential interactions include:

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites. In the crystal structure of a related compound containing both a bromo and a nitro group, weak intermolecular N—O···Br interactions with a distance of 3.136 Å have been observed, indicating a direct interaction between the oxygen of a nitro group and a bromine atom on an adjacent molecule. iucr.org

Hydrogen Bonding: The acidic α-protons of the nitromethyl group can participate in hydrogen bonding with suitable acceptors, such as the nitrogen atom of a neighboring pyridine ring or the oxygen atoms of a nitro group.

π-π Stacking: The electron-deficient pyridine ring can engage in π-π stacking interactions with other aromatic rings. In the crystal structure of a derivative of 2-(nitromethyl)pyridine, neighboring pyridyl rings were found to be arranged in a coplanar fashion with an intermolecular distance of approximately 3.70 Å, which is characteristic of π-stacking. iucr.org

These intermolecular forces can guide the self-assembly of molecules into well-defined supramolecular architectures in the solid state. The incorporation of pyridine units into larger macrocyclic structures is a known strategy for creating receptors for metal ions and anions, highlighting the role of the pyridine motif in supramolecular design. rsc.org The specific arrangement of molecules in the crystal lattice, dictated by these non-covalent forces, can also influence the regioselectivity and stereoselectivity of solid-state reactions.

Structural Elucidation and Spectroscopic Characterization Methods for 3 Bromo 2 Nitromethyl Pyridine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 3-Bromo-2-(nitromethyl)pyridine in solution. By analyzing the chemical shifts, coupling constants, and through-space correlations, a complete assignment of the proton (¹H) and carbon-¹³ (¹³C) spectra can be achieved.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the pyridine (B92270) ring and the methylene (B1212753) group. The pyridine ring protons will appear in the aromatic region, typically between 7.0 and 9.0 ppm. Due to the electron-withdrawing effects of the bromine and nitromethyl substituents, these protons will be deshielded and shift downfield. The coupling patterns (doublets, triplets, or doublets of doublets) will reveal the connectivity of the protons on the pyridine ring. The methylene protons of the nitromethyl group are anticipated to appear as a singlet further upfield, influenced by the adjacent nitro group.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the carbon framework of the molecule. The pyridine ring will exhibit characteristic signals in the aromatic region of the spectrum. The carbon atom attached to the bromine (C-Br) will be influenced by the halogen's electronegativity and shielding effects. Similarly, the carbon of the nitromethyl group will have a distinct chemical shift.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

ProtonPredicted Chemical Shift (ppm)Multiplicity
H-47.5 - 7.8Doublet of doublets
H-57.2 - 7.5Doublet of doublets
H-68.5 - 8.8Doublet of doublets
-CH₂NO₂5.5 - 6.0Singlet

Note: These are predicted values and may vary based on solvent and experimental conditions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound. nih.govaps.orgscilit.com These methods probe the vibrational modes of the molecule, providing a unique fingerprint.

Infrared (IR) Spectroscopy: The IR spectrum is expected to display characteristic absorption bands for the nitro group (-NO₂), the C-Br bond, and the pyridine ring. The nitro group typically shows two strong stretching vibrations: an asymmetric stretch around 1550-1500 cm⁻¹ and a symmetric stretch around 1360-1300 cm⁻¹. The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically below 700 cm⁻¹. The pyridine ring will exhibit a series of characteristic bands corresponding to C-H stretching, C=C and C=N ring stretching, and ring deformation vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. aps.org The symmetric vibrations, which may be weak in the IR spectrum, are often strong in the Raman spectrum. Therefore, the symmetric stretch of the nitro group and the breathing modes of the pyridine ring are expected to be prominent Raman bands.

Interactive Data Table: Characteristic Vibrational Frequencies

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Nitro (-NO₂)Asymmetric Stretch1550 - 1500
Nitro (-NO₂)Symmetric Stretch1360 - 1300
C-BrStretch< 700
Pyridine RingC=C, C=N Stretch1600 - 1400
Pyridine RingC-H Stretch3100 - 3000

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns.

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) with an intensity ratio of approximately 1:1.

The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for this molecule might include the loss of the nitro group (-NO₂), the bromine atom (-Br), or the entire nitromethyl group (-CH₂NO₂). The analysis of these fragment ions helps to confirm the connectivity of the atoms within the molecule.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not available in the public domain, the principles of X-ray diffraction can be applied to understand its potential solid-state structure.

Conformational Analysis in the Crystalline State

Conformational analysis focuses on the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. libretexts.org For this compound, a key conformational feature is the orientation of the nitromethyl group relative to the pyridine ring. X-ray diffraction analysis would reveal the dihedral angle between the plane of the pyridine ring and the C-C-N-O plane of the nitromethyl group. This conformation is influenced by steric hindrance and electronic interactions between the substituents and the pyridine ring. libretexts.orgnih.gov Understanding the preferred conformation in the solid state is crucial for comprehending its physical and chemical properties.

Theoretical and Computational Studies of 3 Bromo 2 Nitromethyl Pyridine and Its Analogs

Quantum Chemical Calculations for Electronic and Molecular Structure (e.g., DFT, Ab Initio, MP2)

Quantum chemical calculations are fundamental to understanding the electronic and molecular structure of 3-bromo-2-(nitromethyl)pyridine. Methods like Density Functional Theory (DFT), Ab Initio, and Møller-Plesset perturbation theory (MP2) are employed to determine optimized geometries and electronic properties.

DFT methods, particularly with hybrid functionals like B3LYP, are widely used for their balance of accuracy and computational cost. mdpi.comnih.gov For pyridine (B92270) derivatives, DFT calculations have been successfully used to study their structures and properties. mdpi.comresearchgate.net For instance, studies on similar substituted pyridines have shown that DFT methods can accurately predict bond lengths and angles. researchgate.net The presence of both an electron-withdrawing bromine atom and a nitro group on the pyridine ring significantly influences its electronic structure. nih.gov

Ab initio methods, such as Hartree-Fock (HF), provide a foundational understanding of the electronic structure, although they often require correlation corrections for higher accuracy. mdpi.com MP2, a post-Hartree-Fock method, incorporates electron correlation and is used for more precise energy and structural calculations, especially in systems where electron correlation is significant. nih.gov For example, a theoretical investigation of 3-bromo-2-hydroxypyridine (B31989) utilized both DFT and HF methods to optimize the molecular structure. mdpi.com

These computational approaches have been applied to various pyridine derivatives to understand the effects of different substituents on the ring's geometry and electronic distribution. mdpi.comnih.gov For instance, a study on 2,6-bis(bromo-methyl)pyridine used DFT with the B3LYP functional and a 6-311G(d,p) basis set to determine the optimized geometry and vibrational frequencies. researchgate.net

A comparative table of computational methods used for pyridine derivatives is presented below:

Computational Method Basis Set Application Reference
DFT (B3LYP)6-31G(d,p)Synthesis of novel pyridine derivatives mdpi.com
DFT (B3LYP)6-311++G(d,p)Investigation of 3-bromo-2-hydroxypyridine mdpi.com
DFT and MP2Not SpecifiedStudy of 4-nitropyridine (B72724) N-oxide nih.gov
DFT (B3LYP)6-311G(d,p)Study of 2,6-bis(bromo-methyl)pyridine researchgate.net

Analysis of Molecular Orbitals and Electron Density Distributions (e.g., HOMO-LUMO)

The analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The energy gap between the HOMO and LUMO provides insights into the chemical stability and reactivity of the molecule. A smaller gap generally indicates higher reactivity. mdpi.comchalcogen.ro

For pyridine derivatives, the HOMO is typically a π orbital, while the LUMO is a π* orbital. numberanalytics.com The distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. In substituted pyridines, the presence of electron-withdrawing groups like the nitro group can lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack. nih.gov Conversely, electron-donating groups would raise the HOMO energy, making it a better nucleophile.

Computational studies on compounds like 3-bromo-2-hydroxypyridine have shown that the HOMO is delocalized over the pyridine ring, while the LUMO is also of a π* nature, indicating that π → π* transitions are highly probable. mdpi.com The HOMO-LUMO energy gap can be calculated using DFT methods, and these values are often correlated with the molecule's chemical reactivity and kinetic stability. mdpi.comresearchgate.net

The electron density distribution, often visualized through molecular electrostatic potential (MEP) maps, reveals the electron-rich and electron-poor regions of a molecule. mdpi.com In pyridine, the nitrogen atom is an electron-rich site, while the hydrogen atoms are electron-poor. numberanalytics.com For this compound, the bromine and nitro groups would significantly alter this distribution, creating additional electrophilic and nucleophilic centers.

Below is a table summarizing HOMO-LUMO energy gaps for related pyridine compounds:

Compound HOMO Energy (eV) LUMO Energy (eV) Energy Gap (eV) Method/Basis Set Reference
3-Bromo-2-hydroxypyridine (monomer, gas)-7.467-0.6826.785DFT/B3LYP/6-311++G(d,p) mdpi.com
3-Bromo-2-hydroxypyridine (monomer, water)-6.880-1.4755.405TD-DFT mdpi.com
N-((1H-benzo[d]imidazol-2-yl)methyl)pyrimidin-4-amine-6.2613-0.88445.3769DFT/B3LYP/6-311++G(d,p) irjweb.com

Spectroscopic Property Prediction and Validation (e.g., NMR, IR Frequencies)

Computational methods are invaluable for predicting spectroscopic properties like Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions can aid in the interpretation of experimental spectra and the structural elucidation of newly synthesized compounds.

DFT calculations are commonly used to compute IR frequencies. researchgate.net The calculated frequencies are often scaled by a factor to account for anharmonicity and other systematic errors in the computational method. A study on 2,6-bis(bromo-methyl)pyridine demonstrated the use of DFT to calculate IR wavenumbers, which were found to be in good agreement with experimental data after scaling. researchgate.net Similarly, theoretical vibrational analysis has been performed for other pyridine derivatives to assign vibrational modes. wisc.edu

NMR chemical shifts can also be predicted using quantum chemical calculations. The GIAO (Gauge-Including Atomic Orbital) method is a popular approach for this purpose. Theoretical NMR studies have been conducted on various pyridine derivatives, providing insights into their electronic environments. wisc.eduscience.gov For instance, a computational study of B-11 and N-15 NMR has been performed on BN-substituted fullerenes. wisc.edu

Validation of these predicted spectroscopic properties is achieved by comparing them with experimental data. This comparison not only confirms the structure of the compound but also validates the computational methodology used. For example, a combined experimental and theoretical study on 4-chloro-2-fluoroaniline (B1294793) involved FT-IR, FT-Raman, and NMR studies alongside DFT calculations. wisc.edu

Investigation of Intramolecular Interactions (e.g., Hydrogen Bonding, NBO Analysis)

Intramolecular interactions, such as hydrogen bonds, play a significant role in determining the conformation and reactivity of a molecule. While this compound itself does not have classical hydrogen bond donors, its analogs or derivatives might. For instance, in 3-bromo-2-hydroxypyridine, the possibility of intermolecular hydrogen bonding has been investigated computationally. mdpi.com

Natural Bond Orbital (NBO) analysis is a powerful tool to investigate intramolecular interactions, including hyperconjugative interactions and charge delocalization. researchgate.netuni-muenchen.de NBO analysis transforms the complex many-electron wavefunction into a localized Lewis-like structure of bonds and lone pairs. uni-muenchen.de This method allows for the quantification of donor-acceptor interactions, which can be interpreted as intramolecular charge transfer.

For pyridine derivatives, NBO analysis can reveal the nature of the bonding within the pyridine ring and the interactions between the ring and its substituents. nih.govwisc.edu For example, in a study of 4-nitropyridine N-oxide, NBO analysis was used to discuss the electron density distribution. nih.gov The stability of a molecule can be related to hyperconjugative interactions identified through NBO analysis. researchgate.net In a study of 2-hydroxy-4-methyl-3-nitropyridine, NBO analysis was used to investigate conformational stability and vibrational spectra. wisc.edu

The following table presents data from an NBO analysis of a related compound, illustrating the type of information obtained:

Donor NBO Acceptor NBO E(2) (kcal/mol)
C88-O79C89-C902.266

E(2) represents the stabilization energy due to hyperconjugative interactions. chalcogen.ro

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by identifying intermediates and transition states. rsc.orgcecam.org This allows for a detailed understanding of the reaction pathway and the factors that control reactivity and selectivity. For reactions involving pyridine derivatives, computational studies can provide insights into their participation in various transformations.

For instance, the mechanism of cycloaddition reactions involving pyridine derivatives has been studied computationally. researchgate.net These studies often involve locating the transition state structures and calculating the activation energies for different possible pathways. Quantum chemical studies on the synthesis of pyrrolidinedione derivatives from nitromethane (B149229) and coumarin (B35378) have detailed the Michael addition, Nef-type rearrangement, and cyclization steps, including the energy barriers for each. rsc.org

Molecular Electron Density Theory (MEDT) is a modern theoretical framework that emphasizes the role of electron density in chemical reactivity. researchgate.net Proposed by Domingo, MEDT posits that changes in electron density, rather than molecular orbital interactions, are the primary drivers of organic reactions. luisrdomingo.comrsc.org

MEDT has been successfully applied to a wide range of organic reactions, including cycloadditions, sigmatropic rearrangements, and electrophilic aromatic substitutions involving pyridine derivatives. researchgate.netluisrdomingo.com For example, MEDT has been used to study the Diels-Alder reactions of tetrazines, which are nitrogen-containing heterocyclic compounds. rsc.org The theory has also been applied to understand amination of pyridine and the reactivity of nitrones in [3+2] cycloaddition reactions. researchgate.netluisrdomingo.com The analysis of conceptual DFT indices within the MEDT framework helps to characterize the electrophilic and nucleophilic nature of the reactants. rsc.org

Bonding Evolution Theory (BET) provides a detailed description of the changes in chemical bonds throughout a reaction mechanism. mdpi.com It achieves this by analyzing the topological changes of the Electron Localization Function (ELF), a scalar field that reveals the regions of high electron pair localization.

BET studies allow for a deep understanding of bond formation and breaking processes. For example, a BET investigation of the Diels-Alder reaction between a pyridine adduct of borabenzene (B14677093) and acetylene (B1199291) detailed the sequence of bond formation. mdpi.com The analysis revealed the different electronic structures of the forming C-C and C-B bonds. mdpi.com This type of analysis could be applied to reactions involving this compound to understand how the substituents influence the bond-forming and bond-breaking steps in a reaction.

Applications in Organic Synthesis and Emerging Chemical Technologies

Building Block in Complex Molecule Synthesis

As a foundational building block, 3-Bromo-2-(nitromethyl)pyridine offers chemists the ability to introduce a substituted pyridine (B92270) motif into larger, more intricate molecular structures. The bromine atom at the 3-position is amenable to a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. wikipedia.orgmdpi.com These reactions are fundamental in modern organic synthesis for the creation of C-C and C-N bonds, allowing for the assembly of complex biaryl compounds and substituted amines.

Simultaneously, the nitromethyl group at the 2-position provides another site for synthetic elaboration. This group can participate in Henry reactions (nitroaldol reactions) to form new carbon-carbon bonds or be reduced to an aminomethyl group, which can then be further functionalized. This versatility allows for the stepwise and controlled construction of sophisticated molecules where the pyridine core is a key architectural element.

Intermediates for Pharmaceutical and Agrochemical Development

Pyridine derivatives are ubiquitous in pharmaceuticals and agrochemicals due to their unique chemical properties and biological activities. researchgate.netnih.gov Compounds like this compound serve as critical intermediates in the synthesis of these active ingredients. nbinno.cominnospk.comgoogle.com The pyridine ring is a well-established pharmacophore, and the ability to functionalize it at multiple positions is crucial for tuning the biological and pharmacological properties of a target molecule. nih.govrsc.org

In pharmaceutical research, this compound can be a precursor for active pharmaceutical ingredients (APIs), where the bromo and nitromethyl groups are sequentially replaced or transformed to build the final drug structure. nbinno.cominnospk.comnbinno.com Similarly, in the agrochemical industry, it is used in the development of advanced pesticides, including herbicides and fungicides, where its structure contributes to the efficacy and stability of the final product. innospk.comnbinno.com

Table 1: Key Reactions for Pharmaceutical and Agrochemical Synthesis

Reaction TypeFunctional Group InvolvedPotential ApplicationReference
Suzuki-Miyaura CouplingC3-BromineFormation of C-C bonds for creating complex molecular skeletons. mdpi.com
Buchwald-Hartwig AminationC3-BromineFormation of C-N bonds to introduce amine functionalities. wikipedia.org
Nitro Group ReductionC2-NitromethylConversion to an amine for further derivatization. nbinno.com
Henry (Nitroaldol) ReactionC2-NitromethylFormation of C-C bonds and introduction of a hydroxyl group. nih.gov

Precursors for Advanced Heterocyclic Scaffolds

The development of novel heterocyclic systems is a major focus of medicinal chemistry and materials science. nih.govnih.gov this compound is an ideal precursor for synthesizing more complex, fused heterocyclic scaffolds. Through intramolecular cyclization reactions, the nitromethyl and bromo groups, or their derivatives, can be used to construct new rings fused to the parent pyridine.

For instance, reduction of the nitro group to an amine, followed by functionalization and subsequent intramolecular cyclization involving the bromine atom, can lead to the formation of bicyclic systems like pyrido-pyrazines or other nitrogen-containing fused rings. researchgate.net These advanced scaffolds often form the core of novel therapeutic agents and functional materials. The ability to generate diverse and complex heterocyclic structures from a single, versatile precursor is a significant advantage in discovery research. whiterose.ac.uk

Potential in Functional Materials Science

The applications of pyridine derivatives extend beyond the life sciences into the realm of functional materials. researchgate.net The electron-deficient nature of the pyridine ring, combined with the specific substituents, can impart unique photophysical or electronic properties to molecules. While direct applications of this compound in this area are still emerging, its potential is rooted in the known uses of similar bipyridyl and functionalized pyridine compounds.

It can serve as a building block for ligands used in luminescent metal complexes or as a precursor for organic materials with specific electronic properties. nbinno.combiosynth.com For example, after conversion into more complex structures, the resulting molecules could be explored for applications in organic light-emitting diodes (OLEDs), sensors, or as components of advanced polymers and coatings. nbinno.com The inherent reactivity of the compound provides a platform for creating a variety of pyridine-based materials with tailored functions.

Conclusion and Future Research Directions

Summary of Current Research and Knowledge Gaps

The current body of scientific literature on 3-Bromo-2-(nitromethyl)pyridine is sparse. While the reactivity of its constituent functional groups is well-established in other molecular contexts, dedicated studies on this specific compound are lacking. The primary knowledge gap is the absence of detailed experimental data regarding its synthesis, characterization, and reactivity.

Prospects for Novel Synthetic Strategies

Future research should focus on developing efficient and selective synthetic routes to this compound. This could involve exploring novel nitration methods or alternative strategies that allow for the controlled introduction of the nitromethyl group onto the 3-bromopyridine (B30812) scaffold.

Exploration of Undiscovered Reactivity Pathways

A systematic investigation into the reactivity of this compound is warranted. This includes exploring its participation in a wider range of organic reactions beyond the predictable transformations of its functional groups. The interplay between the bromo and nitromethyl groups could lead to unique and unforeseen reactivity.

Integration of Advanced Computational and Experimental Methodologies

A combined approach utilizing advanced computational modeling and experimental validation will be crucial for a comprehensive understanding of this molecule. acs.org Computational studies can guide experimental design by predicting reaction outcomes and spectroscopic properties, thereby accelerating the research process.

Future Impact in Applied Chemical Sciences

Given the prevalence of pyridine (B92270) derivatives in applied chemistry, the exploration of this compound and its derivatives holds significant promise. dovepress.com Its potential as a versatile building block could lead to the discovery of new pharmaceuticals with improved efficacy and novel materials with tailored properties, making a tangible impact on both medicinal chemistry and materials science.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Bromo-2-(nitromethyl)pyridine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves bromination of a pyridine precursor followed by nitromethyl functionalization. For bromination, N-bromosuccinimide (NBS) in acetonitrile under controlled temperatures (20–50°C) is effective, as seen in analogous bromopyridine syntheses . Nitromethyl introduction may employ nitroalkane derivatives via nucleophilic substitution or condensation. Optimization includes adjusting stoichiometry, solvent polarity (e.g., DMF for polar intermediates), and catalytic additives (e.g., FeBr₃ for bromine activation) . Monitoring reaction progress via LC-MS or TLC ensures minimal byproduct formation .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine deshields adjacent protons; nitromethyl shows characteristic δ ~4.5 ppm for CH₂) .
  • IR : Peaks at ~1540 cm⁻¹ (NO₂ asymmetric stretch) and ~1370 cm⁻¹ (C-N stretch) validate the nitromethyl group .
  • X-ray crystallography : For unambiguous structural confirmation, SHELX programs refine crystallographic data to resolve bond angles and torsional strain .

Q. How does the nitromethyl group influence the pyridine ring’s electronic properties?

  • Methodological Answer : The nitromethyl group is a strong electron-withdrawing substituent, reducing electron density at the pyridine ring’s 2-position. This activates the bromine at the 3-position for nucleophilic aromatic substitution (SNAr) but deactivates electrophilic attacks. Computational studies (DFT calculations) quantify this effect by analyzing Fukui indices or electrostatic potential maps .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during Suzuki-Miyaura coupling of this compound?

  • Methodological Answer : The bromine’s reactivity in cross-coupling is influenced by steric hindrance from the nitromethyl group. Use Pd(PPh₃)₄ with bulky ligands (e.g., SPhos) to enhance catalytic efficiency. Optimize base (K₂CO₃ vs. Cs₂CO₃) and solvent (toluene/EtOH mixtures) to suppress nitro group reduction, a common side reaction. LC-MS tracking identifies intermediates like boronate esters .

Q. How can researchers resolve discrepancies in reported biological activities of this compound derivatives?

  • Methodological Answer : Contradictions often arise from assay conditions (e.g., cell line variability, concentration ranges). Standardize protocols using:

  • Dose-response curves : IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) .
  • Metabolic stability assays : Liver microsome studies assess nitro group reduction, which may alter activity .
  • Target validation : CRISPR knockouts or siRNA silencing confirm specificity for hypothesized targets (e.g., kinases) .

Q. What computational tools predict the regioselectivity of electrophilic attacks on this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculates local electrophilicities (ω-index) to identify reactive sites. Software like Gaussian or ORCA models transition states for nitration or sulfonation. Compare with experimental data (Hammett σ constants) to validate predictions .

Data Analysis & Experimental Design

Q. How should researchers design kinetic studies for nitro group reduction in this compound?

  • Methodological Answer : Use UV-Vis spectroscopy to track nitro-to-amine conversion (λmax ~270 nm → ~230 nm). Vary reductants (e.g., Zn/HCl vs. catalytic hydrogenation) and monitor pH dependence. Arrhenius plots (ln(k) vs. 1/T) determine activation energy, revealing rate-limiting steps .

Q. What crystallographic challenges arise in resolving this compound’s structure, and how are they addressed?

  • Methodological Answer : Nitro groups cause disorder in crystal lattices. Counteract by:

  • Cryocrystallography : Collect data at 100 K to reduce thermal motion .
  • Twinned data refinement : Use SHELXL’s TWIN/BASF commands for overlapping diffraction patterns .

Tables for Key Data

Property Value/Technique Reference
Synthetic Yield (NBS route) 65–78% (acetonitrile, 40°C)
¹³C NMR (nitromethyl CH₂) δ 72.5 ppm
DFT HOMO-LUMO Gap 5.2 eV (B3LYP/6-31G*)
Anticancer IC₅₀ (HeLa) 12.3 µM (SD ±1.5, n=3)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.